Cas no 1424355-96-3 (3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine)

3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine structure
1424355-96-3 structure
Product Name:3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine
CAS No:1424355-96-3
MF:C16H16N2O3S
MW:316.374842643738
CID:5672657
PubChem ID:75361915
Update Time:2025-07-10

3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine
    • EN300-26614640
    • 3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
    • 1424355-96-3
    • Inchi: 1S/C16H16N2O3S/c1-13-12-18(15-8-5-10-17-16(15)21-13)22(19,20)11-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3/b11-9+
    • InChI Key: PAVBFOANZVDDNI-PKNBQFBNSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1C2=CC=CN=C2OC(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 316.08816355g/mol
  • Monoisotopic Mass: 316.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 67.9Ų

3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine Pricemore >>

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Additional information on 3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine

Research Brief on 3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine (CAS: 1424355-96-3)

The compound 3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine (CAS: 1424355-96-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The sulfonyl group and the dihydropyridooxazine core are critical for its binding affinity and selectivity, making it a promising candidate for further drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its interaction with target proteins, providing valuable insights for structure-activity relationship (SAR) optimization.

In vitro and in vivo experiments have demonstrated the compound's efficacy in modulating key signaling pathways, such as NF-κB and MAPK, which are implicated in various diseases. Notably, its ability to cross the blood-brain barrier (BBB) has sparked interest in its potential application for neurodegenerative disorders. However, challenges related to pharmacokinetics and toxicity profiles remain to be addressed in preclinical studies.

Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore derivatives of this compound, aiming to enhance its therapeutic index. Patent filings and peer-reviewed publications from the past year underscore the growing commercial and scientific interest in this molecule. Future research directions include combinatorial chemistry approaches to diversify its scaffold and high-throughput screening to identify synergistic drug combinations.

In conclusion, 3-Methyl-1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine represents a versatile chemotype with broad applicability in drug discovery. Its continued investigation is expected to yield novel therapeutics for complex diseases, bridging the gap between chemical biology and clinical translation.

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